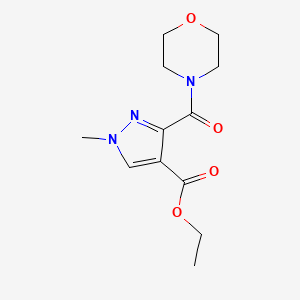![molecular formula C30H29N3O5 B10903303 2-methoxy-5-[(E)-(2-{[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzyl acetate](/img/structure/B10903303.png)
2-methoxy-5-[(E)-(2-{[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-5-[((E)-2-{[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities and is often found in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-[((E)-2-{[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZYL ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction, depending on the specific substituents required on the quinoline ring.
Introduction of the Propoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a propoxyphenyl group is introduced onto the quinoline core.
Formation of the Hydrazone Linkage: This involves the reaction of the quinoline derivative with a hydrazine derivative to form the hydrazone linkage.
Acetylation: The final step involves the acetylation of the benzyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-[((E)-2-{[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline core or the benzyl acetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-METHOXY-5-[((E)-2-{[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZYL ACETATE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s quinoline core makes it a candidate for studying its interactions with biological targets, such as enzymes and receptors.
Medicine: Due to its potential biological activities, it can be investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-[((E)-2-{[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZYL ACETATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. The hydrazone linkage may also interact with various enzymes, altering their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are well-known for their antimalarial properties.
Hydrazone Derivatives: Compounds like isoniazid, used in the treatment of tuberculosis.
Uniqueness
What sets 2-METHOXY-5-[((E)-2-{[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZYL ACETATE apart is its unique combination of a quinoline core with a hydrazone linkage and a benzyl acetate moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H29N3O5 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-[[2-(4-propoxyphenyl)quinoline-4-carbonyl]hydrazinylidene]methyl]phenyl]methyl acetate |
InChI |
InChI=1S/C30H29N3O5/c1-4-15-37-24-12-10-22(11-13-24)28-17-26(25-7-5-6-8-27(25)32-28)30(35)33-31-18-21-9-14-29(36-3)23(16-21)19-38-20(2)34/h5-14,16-18H,4,15,19H2,1-3H3,(H,33,35)/b31-18+ |
InChI Key |
MCRUDGBJFGROHT-FDAWAROLSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)OC)COC(=O)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10903225.png)
![3-bromo-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]benzohydrazide](/img/structure/B10903230.png)
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide](/img/structure/B10903255.png)

![1,3-dimethyl-5-[(octylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10903262.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butoxyphenoxy)acetohydrazide](/img/structure/B10903268.png)

![N,N'-ethane-1,2-diylbis[N-benzyl-2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B10903275.png)

![N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10903284.png)
![4-Amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B10903289.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]pentanehydrazide](/img/structure/B10903300.png)
![2-[(5-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B10903302.png)
![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10903305.png)
